molecular formula C14H20INO B14468176 n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide CAS No. 71666-51-8

n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide

Cat. No.: B14468176
CAS No.: 71666-51-8
M. Wt: 345.22 g/mol
InChI Key: BPERJTVPTVXRSE-UHFFFAOYSA-M
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Description

n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide: is a quaternary ammonium compound It is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

Tertiary Amine+Alkyl HalideQuaternary Ammonium Salt\text{Tertiary Amine} + \text{Alkyl Halide} \rightarrow \text{Quaternary Ammonium Salt} Tertiary Amine+Alkyl Halide→Quaternary Ammonium Salt

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis.
  • Employed in the preparation of ionic liquids.

Biology:

  • Investigated for its antimicrobial properties.
  • Studied for its potential use in drug delivery systems.

Medicine:

  • Explored for its role in the synthesis of pharmaceutical intermediates.
  • Potential applications in the development of new therapeutic agents.

Industry:

  • Utilized in the formulation of specialty chemicals.
  • Applied in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

  • n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium chloride
  • n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium bromide

Comparison:

  • Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts. The choice of halide can influence the compound’s application in various fields.
  • Applications: While all these compounds can be used as phase transfer catalysts, their specific applications may vary based on their chemical properties.

Properties

CAS No.

71666-51-8

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

trimethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;iodide

InChI

InChI=1S/C14H20NO.HI/c1-15(2,3)10-12-9-8-11-6-4-5-7-13(11)14(12)16;/h4-7,12H,8-10H2,1-3H3;1H/q+1;/p-1

InChI Key

BPERJTVPTVXRSE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCC2=CC=CC=C2C1=O.[I-]

Origin of Product

United States

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